8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride
Description
8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a bicyclic compound featuring a spirocyclic core (6-azaspiro[3.4]octane) with a cyano group at position 8 and a carboxylic acid substituent at position 2. The hydrochloride salt enhances its solubility and stability.
Key structural attributes include:
- Spirocyclic framework: Combines a six-membered azacycle (piperidine-like) fused with a four-membered ring.
- Functional groups: Cyano (electron-withdrawing) and carboxylic acid (polar, ionizable) groups influence reactivity and bioavailability.
- Hydrochloride salt: Improves crystallinity and solubility in aqueous media .
Properties
IUPAC Name |
8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-3-7-4-11-5-9(7)1-6(2-9)8(12)13;/h6-7,11H,1-2,4-5H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTBPWNPVNLRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNCC2C#N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves multiple steps. One of the successful synthetic routes includes the annulation of the cyclopentane ring and the four-membered ring . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other derivatives.
Scientific Research Applications
8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares 8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride with similar compounds based on substituents, molecular weight, and key properties:
Key Observations:
- Positional isomerism : The placement of the carboxylic acid (position 2 vs. 8) affects hydrogen-bonding patterns and interaction with biological targets .
- Functional group impact: The cyano group in the target compound may enhance metabolic stability compared to hydroxyl or Boc-protected analogs .
- Heteroatom substitution : Replacing nitrogen with oxygen (6-oxa derivatives) alters ring strain and electronic properties, influencing reactivity .
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. For example, 6-azaspiro[3.4]octane-2-carboxylic acid HCl is soluble in polar solvents like ethanol and water .
- Melting points : Decomposition near 220–230°C is common for bicyclic hydrochlorides, as seen in .
Biological Activity
8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride (CAS: 2138564-74-4) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
The molecular formula of this compound is C9H13ClN2O2, with a molar mass of 216.67 g/mol. Its structure includes a spirocyclic arrangement that contributes to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H13ClN2O2 |
| Molar Mass | 216.67 g/mol |
| CAS Number | 2138564-74-4 |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to bind effectively to various receptors or enzymes, modulating their activity. Research indicates that it may influence pathways related to neurotransmission and cellular signaling.
Potential Biological Activities
- Neurotransmission Modulation : Preliminary studies suggest that the compound may affect neurotransmitter release and uptake, potentially influencing conditions such as anxiety and depression.
- Antitumor Activity : There is emerging evidence that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its antitumor properties.
- Antimicrobial Effects : Some studies have indicated potential antimicrobial activity, making it a candidate for further exploration in infectious disease contexts.
Case Studies and Experimental Data
-
Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits selective toxicity against specific cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.2 PC-3 (Prostate Cancer) 12.5 - Neuropharmacological Assessment : Behavioral studies in rodent models have shown that administration of the compound leads to anxiolytic-like effects, suggesting potential applications in treating anxiety disorders.
- Antimicrobial Activity : Preliminary screening against bacterial strains has revealed moderate activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that while many share common biological activities, the unique spirocyclic structure of this compound may confer distinct advantages in receptor binding and specificity.
| Compound Name | Biological Activity |
|---|---|
| 6-Azaspiro[3.4]octane | Limited neuroactivity |
| 8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid | Enhanced neuroactivity |
Q & A
Q. What are the recommended synthetic pathways for 8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride, and how can computational methods optimize reaction conditions?
Methodological Answer: Synthesis typically involves multi-step spiroannulation and functional group manipulation. Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and transition states, guiding experimental optimization of catalysts, solvents, and temperatures . For example, ICReDD’s workflow combines density functional theory (DFT) simulations with high-throughput screening to narrow reaction parameters (e.g., solvent polarity, steric effects) before lab validation . Key metrics include yield optimization via HPLC and monitoring spirocyclic integrity with NMR .
Q. How should researchers characterize the structural integrity of this spirocyclic compound?
Methodological Answer: Use a combination of:
- X-ray crystallography to confirm the spiro[3.4]octane core and stereochemistry.
- NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to resolve overlapping signals from the azaspiro and cyano groups .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns. Comparative analysis with pharmacopeial standards for bicyclic analogs (e.g., cephalosporin derivatives) can resolve ambiguities in ring conformation .
Q. What experimental protocols are critical for assessing physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Solubility: Perform phase-solubility studies in buffered solutions (pH 1–10) using UV-Vis spectroscopy or nephelometry.
- Thermal stability: Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition thresholds.
- Hygroscopicity: Monitor mass changes under controlled humidity (e.g., 25–75% RH) using dynamic vapor sorption (DVS) . Computational tools (e.g., COSMO-RS) can predict solubility parameters to prioritize experimental conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms?
Methodological Answer:
- Apply microkinetic modeling to reconcile discrepancies in activation energies or intermediate lifetimes predicted by DFT vs. experimental rate constants.
- Use isotopic labeling (e.g., ¹⁵N or ²H) to track atom-specific pathways in azaspiro formation.
- Cross-validate with in situ spectroscopy (e.g., FTIR, Raman) to detect transient species not captured computationally . Contradictions may arise from solvent effects or transition-state approximations; iterative feedback between simulations and experiments is critical .
Q. What advanced strategies enable efficient scale-up of synthesis while maintaining spirocyclic purity?
Methodological Answer:
- Flow chemistry minimizes side reactions (e.g., ring-opening) by controlling residence time and temperature gradients.
- Membrane separation technologies (e.g., nanofiltration) can isolate the hydrochloride salt from byproducts without compromising stereochemistry .
- Process analytical technology (PAT) tools (e.g., online NMR) enable real-time monitoring of critical quality attributes during scale-up .
Q. How can computational modeling predict biological activity or metabolic pathways of this compound?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) screens for interactions with target enzymes (e.g., proteases or kinases) leveraging the spirocyclic scaffold’s conformational rigidity.
- ADMET prediction (e.g., SwissADME) estimates bioavailability, cytochrome P450 interactions, and blood-brain barrier penetration.
- Metabolite identification via in silico biotransformation simulations (e.g., BioTransformer) prioritizes in vitro hepatocyte assays for validation .
Q. What methodologies address stability challenges in aqueous formulations?
Methodological Answer:
- Forced degradation studies under acidic/alkaline/oxidative stress (e.g., H₂O₂, UV light) identify degradation pathways. Use LC-MS to characterize hydrolyzed or oxidized products.
- Lyophilization with cryoprotectants (e.g., trehalose) improves shelf-life by reducing water activity.
- Solid-state NMR monitors amorphous/crystalline phase transitions affecting stability .
Data-Driven Research Design
Q. How can researchers leverage chemical software for experimental design and data validation?
Methodological Answer:
- Virtual reaction screening (e.g., Schrödinger’s LiveDesign) generates mechanistic hypotheses and optimizes synthetic routes.
- Cheminformatics platforms (e.g., KNIME or Pipeline Pilot) automate data aggregation from disparate sources (e.g., spectral libraries, reaction databases) to identify trends.
- Blockchain-secured lab notebooks (e.g., LabArchives) ensure data integrity and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
